molecular formula C5H10ClF2N B1449500 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2060037-01-4

1-(Difluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1449500
CAS No.: 2060037-01-4
M. Wt: 157.59 g/mol
InChI Key: BELLUBNZMNXIAA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and an amine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl bromide under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of difluoromethylcyclobutanone.

    Reduction: Formation of difluoromethylcyclobutanamine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Synthesis of 1-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

The synthesis of this compound involves several steps, typically starting from cyclobutane derivatives. The key synthetic routes include:

  • Fluorination : The introduction of difluoromethyl groups can be achieved through fluorination reactions, often using reagents like morpholine-derived fluorinating agents.
  • Curtius Rearrangement : This method is employed to convert carboxylic acids into amines, facilitating the formation of the desired hydrochloride salt.

The overall yield from these processes can vary based on the specific conditions and reagents used, but typical yields range from 30% to 55% depending on the step and substrate purity .

Medicinal Chemistry

This compound has been investigated for its potential as a building block in medicinal chemistry:

  • Antiviral Agents : Research indicates that compounds with difluoromethyl groups can enhance biological activity against viral targets due to their ability to mimic natural substrates while providing increased metabolic stability .
  • Neuropharmacology : The compound's structural features may influence neuroactive properties, making it a candidate for studying neurological disorders.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

  • Building Block : It is utilized in the synthesis of more complex molecules, particularly those requiring specific stereochemical configurations due to the cyclobutane ring structure.
  • Functionalization : The difluoromethyl group can serve as a handle for further chemical modifications, allowing chemists to create diverse derivatives with tailored properties .

Case Study: Antiviral Development

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives of this compound aimed at developing antiviral agents targeting RNA viruses. The synthesized compounds showed promising activity in vitro, with some achieving IC50 values in the low micromolar range. This highlights the potential for further development into therapeutic candidates .

Case Study: Neuroactive Compounds

Another investigation focused on modifying cyclobutane derivatives to enhance their neuroactive properties. The study found that certain modifications to the difluoromethyl group significantly impacted receptor binding affinities, suggesting avenues for developing new treatments for neurological disorders such as depression and anxiety .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
  • 1-(Chloromethyl)cyclobutan-1-amine hydrochloride
  • 1-(Bromomethyl)cyclobutan-1-amine hydrochloride

Comparison: 1-(Difluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-(Difluoromethyl)cyclobutan-1-amine hydrochloride is an organic compound characterized by its unique cyclobutane ring structure substituted with a difluoromethyl group and an amine functional group. Its molecular formula is C5_5H10_{10}ClF2_2N, and it has a molecular weight of 157.59 g/mol. This compound's structural features suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.

The difluoromethyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The hydrochloride form increases its solubility in water, making it suitable for biological applications.

Table 1: Chemical Reactions of this compound

Reaction TypeReagentsProducts
OxidationPotassium permanganateDifluoromethylcyclobutanone
ReductionLithium aluminum hydrideDifluoromethylcyclobutanamine
SubstitutionAlkyl halidesN-substituted derivatives

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the amine group may facilitate hydrogen bonding and electrostatic interactions, contributing to its overall activity.

Biological Activity Evaluation

Research on the biological activity of this compound is limited. However, compounds with similar structures often exhibit notable pharmacological properties. Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of bioactive molecules.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
3-(Difluoromethyl)cyclobutan-1-amineSimilar cyclobutane structureDifferent position of difluoromethyl group
1-(Trifluoromethyl)cyclobutan-1-amineContains trifluoromethyl insteadPotentially different reactivity
1-(Difluoromethyl)cyclopropan-1-amineCyclopropane ring insteadSmaller ring size may affect stability

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Medicinal Chemistry : The compound's unique structure makes it a candidate for drug development, particularly as a building block for synthesizing more complex bioactive compounds.
  • Biological Assays : Investigations into the interactions of this compound with various biological targets are ongoing, aiming to elucidate its therapeutic potential.

Properties

IUPAC Name

1-(difluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4(7)5(8)2-1-3-5;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELLUBNZMNXIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060037-01-4
Record name 1-(difluoromethyl)cyclobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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